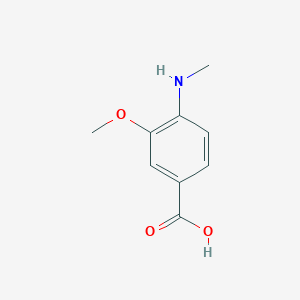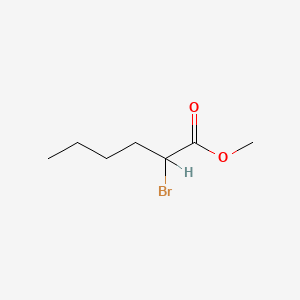
Dicyclohexylphosphine
Overview
Description
Dicyclohexylphosphine is an organophosphorus compound with the chemical formula (C₆H₁₁)₂PH. It is a colorless to light yellow liquid that is highly sensitive to air and moisture. This compound is widely used as a ligand in homogeneous catalysis, particularly in transition metal-catalyzed reactions.
Mechanism of Action
Target of Action
Dicyclohexylphosphine is primarily used as a ligand in various chemical reactions . A ligand is a molecule that binds to another (usually larger) molecule. In the case of this compound, it binds to a metal center in a coordination complex. The role of this compound as a ligand is to facilitate chemical reactions by providing a platform for the reactants to interact more effectively.
Mode of Action
As a ligand, this compound interacts with its targets by donating electron density to the metal center of the coordination complex . This interaction stabilizes the metal center and enhances its reactivity, enabling it to participate in chemical reactions that it might not otherwise engage in. The resulting changes depend on the specific reaction being facilitated.
Biochemical Pathways
It’s known that this compound is used in suzuki-miyaura coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds. The downstream effects of these reactions can vary widely depending on the specific reactants and conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its reactivity as a ligand can be affected by the presence of other chemicals, the pH of the solution, temperature, and pressure . Additionally, this compound is sensitive to air and moisture, so it must be handled and stored under controlled conditions to maintain its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclohexylphosphine can be synthesized through several methods. One common approach involves the reaction of dicyclohexylchlorophosphine with a reducing agent such as lithium aluminum hydride. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of cyclohexylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. This method is preferred due to its high yield and scalability.
Types of Reactions:
Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: It can be reduced to form this compound hydride using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halides to form various phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; conducted under an inert atmosphere.
Substitution: Halides such as alkyl halides; reactions are usually performed in an inert solvent like tetrahydrofuran.
Major Products:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Various phosphine derivatives depending on the halide used.
Scientific Research Applications
Dicyclohexylphosphine is extensively used in scientific research due to its versatility as a ligand. Some of its applications include:
Chemistry: Used as a ligand in transition metal-catalyzed reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical studies.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Tricyclohexylphosphine: Another organophosphorus compound with similar applications but differing in steric and electronic properties.
Diphenylphosphine: A phosphine with phenyl groups instead of cyclohexyl groups, offering different reactivity and selectivity in catalytic processes.
Tributylphosphine: A phosphine with butyl groups, used in similar catalytic applications but with different solubility and reactivity profiles.
Uniqueness: Dicyclohexylphosphine is unique due to its balance of steric bulk and electronic properties, making it a versatile ligand in various catalytic reactions. Its cyclohexyl groups provide a combination of stability and reactivity that is not easily matched by other phosphines.
Properties
IUPAC Name |
dicyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23P/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11-13H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDULBKVLSJEMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)PC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061190 | |
| Record name | Phosphine, dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
829-84-5 | |
| Record name | Dicyclohexylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=829-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, dicyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000829845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, dicyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, dicyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclohexylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dicyclohexylphosphine?
A1: this compound has the molecular formula C12H23P and a molecular weight of 198.3 g/mol.
Q2: Are there any characteristic spectroscopic data available for this compound?
A2: Yes, this compound exhibits strong P–H coupling in its 31P NMR spectrum due to the secondary phosphine proton []. Additionally, 1H NMR and IR spectroscopy provide evidence for the thioamide form of thiocarbamoylphosphines, which can be synthesized from this compound and isothiocyanates [].
Q3: How is this compound utilized in organic synthesis?
A3: this compound serves as a valuable ligand in various transition-metal-catalyzed reactions. For instance, it plays a crucial role in palladium-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions, facilitating the formation of biaryl compounds and aryl alkynes, respectively [, ].
Q4: Can you elaborate on the role of this compound in palladium-catalyzed reactions?
A4: this compound acts as a supporting ligand, coordinating to the palladium center in catalysts. This coordination influences the catalyst's activity and selectivity. For example, in the Suzuki-Miyaura reaction, this compound ligands are crucial for achieving high yields, even with challenging substrates like aryl and heteroaryl chlorides, and for enabling reactions at room temperature [].
Q5: Are there specific examples of this compound-containing catalysts and their applications?
A5: Yes, a notable example is the use of (2-biphenyl)this compound in conjunction with palladium acetate for catalyzing Suzuki-Miyaura reactions involving diethyl boronobenzylphosphonates, offering a route to functionalized aminophosphonates [].
Q6: Has this compound been used in the synthesis of polymers?
A6: Indeed, this compound functions as an effective chain-transfer agent in organolanthanide-mediated olefin polymerization, leading to the synthesis of phosphine-terminated polyethylenes []. This highlights its versatility in both small-molecule and polymer synthesis.
Q7: Can this compound be used to synthesize chiral catalysts?
A7: Yes, this compound is a building block for chiral diphosphine ligands used in asymmetric catalysis. One example is the synthesis of enantiopure (2R,4R)-4-(this compound)-2-(diphenylphosphinomethyl)-N-methylaminocarbonylpyrrolidine, a ligand applied in the asymmetric hydrogenation of prochiral ketones [].
Q8: Are there any strategies to improve the stability of this compound-based catalysts?
A8: Immobilization of this compound ligands on solid supports, like mesoporous molecular sieves SBA-15 and MCM-41, has been shown to enhance the stability and reusability of Grubbs catalysts for olefin metathesis reactions [].
Q9: How does the structure of this compound contribute to its effectiveness as a ligand?
A9: The two bulky cyclohexyl groups in this compound provide steric hindrance, influencing the accessibility of the metal center and impacting the selectivity of the catalyst. The electron-donating nature of the phosphorus atom also plays a role in tuning the electronic properties of the metal center, ultimately influencing catalytic activity.
Q10: Are there studies comparing this compound to other phosphine ligands?
A10: Yes, comparative studies, such as those investigating the Suzuki-Miyaura reaction, highlight the importance of both ligand bulk and electron-donating ability in dictating catalyst activity. For example, comparing 2-(2',6'-dimethoxybiphenyl)this compound (SPhos) with 2-(2',4',6'-triisopropylbiphenyl)diphenylphosphine reveals the significance of these factors [].
Q11: Have computational methods been employed to study this compound and its complexes?
A11: Yes, density functional theory (DFT) calculations have been utilized to elucidate the electronic properties of polymers incorporating this compound moieties, demonstrating the impact of boron complex formation on the LUMO level [].
Q12: Are there any examples of computational studies on the mechanism of reactions involving this compound-containing catalysts?
A12: Computational studies are crucial for understanding reaction mechanisms. While the provided research snippets don't delve into specific computational mechanistic studies for reactions involving this compound, it's a common approach in catalysis research.
Q13: What are some essential tools and resources for research involving this compound?
A13: Essential tools encompass standard synthetic organic chemistry equipment, Schlenk techniques for handling air-sensitive compounds, NMR spectroscopy for characterization, and potentially GC/MS for analyzing reaction mixtures. Computational resources for modeling and understanding properties are also valuable.
Q14: What are some significant historical milestones in the use of this compound in chemistry?
A14: While pinpointing specific historical milestones is challenging without a dedicated historical review, the development of efficient palladium-catalyzed cross-coupling reactions, where this compound ligands have played a crucial role, marks a significant advancement in synthetic organic chemistry.
Q15: Are there any cross-disciplinary applications of this compound?
A15: this compound's applications extend beyond traditional organic synthesis. For example, its use in synthesizing phosphine-terminated polyethylenes [] bridges the fields of organometallic chemistry and polymer science. Additionally, its incorporation into luminescent platinum and palladium complexes [] has implications for materials science and photochemistry.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

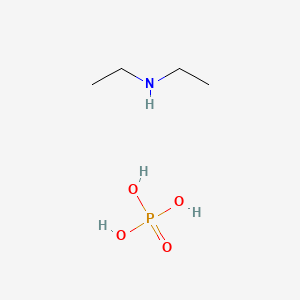



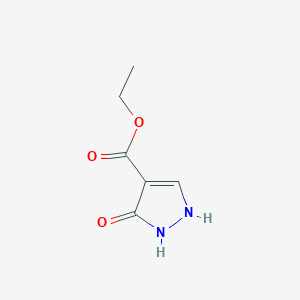
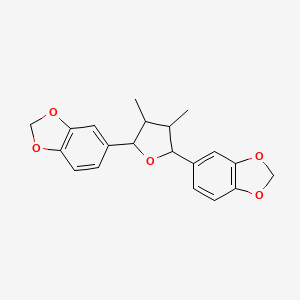


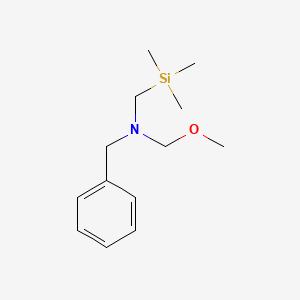

![Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1630529.png)
